molecular formula C15H13BrN2O4 B2469561 2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate CAS No. 380553-51-5

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2469561
CAS No.: 380553-51-5
M. Wt: 365.183
InChI Key: YVBOOEURTBIMDN-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound that features a combination of a methoxyphenyl group, an amino group, an oxoethyl group, and a bromonicotinate moiety

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-21-13-4-2-12(3-5-13)18-14(19)9-22-15(20)10-6-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBOOEURTBIMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the condensation of 4-methoxyaniline with ethyl 5-bromonicotinate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography

Biological Activity

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Methoxyphenyl group : Enhances lipophilicity and may influence binding affinity.
  • Amino group : Potentially involved in hydrogen bonding with biological targets.
  • Oxoethyl group : Contributes to the compound's reactivity.
  • Bromonicotinate moiety : Known for its interactions with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain kinases involved in cancer pathways, modulating signaling pathways that affect cell proliferation and survival. For instance, similar compounds have been shown to inhibit TAM family kinases, which are implicated in oncogenic processes .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:

  • U-87 glioblastoma cells : The compound demonstrated potent cytotoxicity, with a reduction in cell viability observed at concentrations as low as 1 µM .
  • MDA-MB-231 breast cancer cells : Similar reductions in viability were noted, suggesting broad-spectrum anticancer potential .

Antioxidant Properties

The antioxidant activity of the compound has also been evaluated using the DPPH radical scavenging method. Results indicate that it possesses significant radical scavenging capabilities, potentially contributing to its anticancer effects by reducing oxidative stress within cells .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Attributes
5-Bromo-N-methylpyridin-2-amineBrominated pyridine with an amine groupSimpler structure; less complex than the target compound
N-(4-Methoxyphenyl)-5-bromonicotinamideContains a methoxy group on phenylDifferent functional group; potential for different activity
6-Bromo-3-(trifluoromethyl)pyridin-2-amineTrifluoromethyl substitution instead of phenylUnique electronic properties due to trifluoromethyl group

The complexity and specific substitutions in this compound may enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • In vitro assays : A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation through kinase inhibition .
  • Mechanistic studies : Investigations into the mode of action revealed that the compound interacts with key enzymes involved in tumor growth, suggesting potential as a therapeutic agent in oncology .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have indicated that modifications to the methoxy and bromine substituents can significantly alter the biological activity, providing insights for future drug design .

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